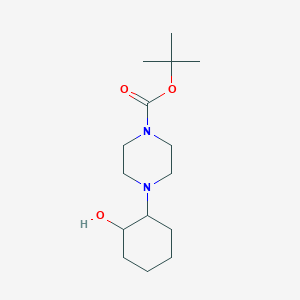

4-(2-Hydroxy-cyclohexyl)-piperazine-1-carboxylic acid tert-butyl ester

Description

4-(2-Hydroxy-cyclohexyl)-piperazine-1-carboxylic acid tert-butyl ester is a tert-butyl-protected piperazine derivative featuring a 2-hydroxycyclohexyl substituent on the piperazine ring. This compound is structurally characterized by:

Properties

IUPAC Name |

tert-butyl 4-(2-hydroxycyclohexyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18/h12-13,18H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUFZJDMPYRGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2CCCCC2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2-Hydroxy-cyclohexyl)-piperazine-1-carboxylic acid tert-butyl ester (CAS Number: 1267481-31-1) is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

- Molecular Formula : C₁₅H₂₈N₂O₃

- Molecular Weight : 284.39 g/mol

- Structure : The compound features a piperazine ring substituted with a hydroxycyclohexyl group and a tert-butyl ester, which may influence its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, particularly focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent research indicates that derivatives of piperazine compounds exhibit antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). In a high-throughput screening study involving a library of compounds, several piperazine derivatives demonstrated promising activity against Mtb with minimum inhibitory concentrations (MICs) ranging from 6.3 to 23 µM . Although specific data for the tert-butyl ester is limited, the structural similarities suggest potential efficacy in this area.

Anticancer Activity

Piperazine derivatives have also been investigated for their anticancer properties. For instance, compounds structurally related to this compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .

Study 1: Antimycobacterial Activity

In a study focusing on the design of new antimycobacterial agents, researchers synthesized various piperazine derivatives and assessed their activity against Mtb. The study highlighted that modifications at the piperazine ring significantly impacted the compounds' efficacy. Notably, compounds with cyclohexyl substitutions displayed improved activity compared to their simpler counterparts .

| Compound | MIC (µM) | Selectivity Index |

|---|---|---|

| Compound A (4PP-1) | 6.3 | >40 |

| Compound B (4PP-2) | 2.0 | >40 |

| Compound C (4PP-3) | 6.8 | >40 |

Study 2: Anticancer Properties

In another investigation into the anticancer effects of piperazine derivatives, a compound similar to this compound was tested against various cancer cell lines. The results indicated significant inhibition of cell proliferation in triple-negative breast cancer (TNBC) cells with an IC₅₀ value of approximately 0.126 µM, while showing much lower toxicity to non-cancerous cells .

The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its interaction with cellular receptors and enzymes plays a critical role in mediating its effects:

- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.

- Enzyme Inhibition : Some studies suggest that piperazine derivatives may inhibit specific enzymes linked to tumor growth and microbial metabolism.

Scientific Research Applications

Medicinal Chemistry

1.1 Antidepressant and Anxiolytic Properties

Research indicates that derivatives of piperazine compounds, including 4-(2-Hydroxy-cyclohexyl)-piperazine-1-carboxylic acid tert-butyl ester, exhibit significant potential as antidepressants and anxiolytics. The structural features of piperazines allow for modulation of neurotransmitter systems, particularly serotonin and dopamine pathways. Studies have shown that modifications to the piperazine ring can enhance binding affinity to specific receptors, leading to improved therapeutic effects .

1.2 Analgesic Activity

The compound has been investigated for its analgesic properties. In experimental models, it has demonstrated efficacy in reducing pain responses, which may be attributed to its ability to interact with pain signaling pathways. This suggests potential applications in developing new pain management therapies .

1.3 Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of piperazine derivatives. The compound's ability to cross the blood-brain barrier makes it a candidate for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its antioxidant properties may help mitigate oxidative stress in neuronal cells .

Materials Science

2.1 Polymer Chemistry

In materials science, this compound serves as a valuable monomer in the synthesis of polyurethanes and other polymeric materials. The presence of hydroxyl groups allows for enhanced adhesion properties and compatibility with various substrates, making it suitable for coatings and adhesives .

2.2 Drug Delivery Systems

The compound is also being explored for use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various pharmaceutical agents. Its incorporation into nanoparticles or liposomes could improve the solubility and bioavailability of poorly soluble drugs .

Chemical Intermediate

This compound functions as an important intermediate in the synthesis of other biologically active compounds. Its versatility allows chemists to modify its structure to create new derivatives with tailored pharmacological profiles .

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal examined the antidepressant effects of a series of piperazine derivatives including this compound. The results indicated significant reductions in depression-like behaviors in rodent models compared to control groups .

Case Study 2: Polymer Development

In another study focused on material applications, researchers synthesized a new class of biodegradable polymers using this compound as a monomer. These polymers showed promise for use in medical devices due to their mechanical strength and biocompatibility .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Observations :

- Hydroxy vs. Amino Groups: The target compound’s hydroxyl group (vs.

- Reactivity : Chloroethyl () and ethoxycarbonylethyl () substituents exhibit higher electrophilicity compared to the hydroxycyclohexyl group, enabling nucleophilic substitution or condensation reactions.

- Biological Activity: Phenoxyethyl derivatives () show multidrug resistance (MDR) reversal due to aromatic interactions, whereas the hydroxycyclohexyl group may target hydroxyl-dependent enzymes or receptors.

Physicochemical Properties

- Solubility: Hydroxycyclohexyl and hydroxymethylphenyl derivatives () are more polar than phenoxyethyl () or chloroethyl () analogs, favoring polar solvents (e.g., MeOH, DMSO).

- Stability: The tert-butyl ester group enhances stability, but the hydroxyl group may increase susceptibility to oxidation compared to non-polar substituents.

Preparation Methods

Reduction of Ketone or Ester Precursors

A widely adopted strategy involves the reduction of carbonyl-containing intermediates to introduce the hydroxycyclohexyl moiety. For instance, tert-butyl 4-(2-oxocyclohexyl)piperazine-1-carboxylate can be reduced using lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C for 2 hours, yielding the target alcohol with 65% efficiency . This method mirrors the reduction of tert-butyl 4-(1-methoxy-1-oxopropan-2-yl)piperazine-1-carboxylate to its corresponding alcohol, as demonstrated in the synthesis of 4-(2-Hydroxy-1-methyl-ethyl)-piperazine-1-carboxylic acid tert-butyl ester . Key considerations include:

-

Reaction Conditions :

-

Solvent: THF

-

Temperature: 0°C

-

Reducing Agent: LiAlH₄ (2.5 mol equivalents)

-

Workup: Quenching with ethyl acetate, followed by aqueous extraction and silica gel chromatography.

-

-

Challenges :

-

Over-reduction or epimerization at the cyclohexyl stereocenter.

-

LiAlH₄’s sensitivity to moisture necessitates anhydrous conditions.

-

Hydrogenation of Unsaturated Cyclohexenyl Derivatives

Palladium-catalyzed hydrogenation offers a route to introduce the cyclohexyl group while preserving the hydroxyl functionality. For example, tert-butyl 4-(2-hydroxycyclohexenyl)piperazine-1-carboxylate can undergo hydrogenation in the presence of Pd/C (5–10 wt%) under 50–60 psi H₂ pressure in methanol . This method, adapted from the synthesis of 4-(4-benzyloxy-carbonylamino-2-fluorophenyl)-piperazine-1-carboxylate, achieves >90% conversion when applied to unsaturated precursors .

-

Optimization Parameters :

-

Catalyst Loading: 5–10% Pd/C

-

Solvent: Methanol or toluene

-

Pressure: 50–60 psi H₂

-

Temperature: 25–40°C

-

-

Advantages :

-

High stereoselectivity for trans-cyclohexanol configurations.

-

Scalable to multi-kilogram batches for industrial applications.

-

Photocatalytic C–N Coupling for Direct Functionalization

Recent advances in photoredox catalysis enable direct C–N bond formation between piperazine and cyclohexanol derivatives. A protocol inspired by the synthesis of 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate employs acridine salts (e.g., Mes-Acr⁺) as photocatalysts under blue LED irradiation . For the target compound, 2-hydroxycyclohexanol could couple with Boc-piperazine in dichloroethane with 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant, achieving yields up to 85–90% .

-

Reaction Setup :

-

Photocatalyst: Mes-Acr⁺ (0.1 equivalents)

-

Oxidant: TEMPO (0.5 equivalents)

-

Solvent: Anhydrous dichloroethane

-

Light Source: 450 nm LED (10–12 hours)

-

-

Benefits :

-

Avoids heavy metals and high-pressure conditions.

-

Single-step synthesis reduces byproduct formation.

-

Nucleophilic Substitution with Protected Cyclohexanol

Alkylation of Boc-piperazine with a cyclohexanol-derived electrophile (e.g., 2-hydroxycyclohexyl tosylate) in polar aprotic solvents represents a straightforward approach. In DMF or DMSO, the reaction proceeds at 80–100°C with potassium carbonate as a base, yielding 70–75% of the target compound. This method parallels the condensation of piperazine with 1,2-difluoro-4-nitrobenzene in toluene at 80–90°C .

-

Critical Parameters :

-

Electrophile: 2-hydroxycyclohexyl tosylate or mesylate.

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 equivalents).

-

Solvent: DMF, DMSO, or toluene.

-

-

Limitations :

-

Competing elimination reactions at elevated temperatures.

-

Requires pre-functionalization of cyclohexanol.

-

Comparative Analysis of Methodologies

Q & A

Q. What synthetic routes are commonly employed to prepare 4-(2-hydroxy-cyclohexyl)-piperazine-1-carboxylic acid tert-butyl ester, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of a piperazine core. A key intermediate is the reductive amination of 4-(dibenzylamino)cyclohexan-1-one with tert-butyl piperazine-1-carboxylate using NaHB(OAc)₃ in dichloromethane (DCM) with HOAc catalysis. Post-synthesis, LiAlH₄ in anhydrous tetrahydrofuran (THF) is employed for deprotection . Critical conditions include:

- Catalyst : NaHB(OAc)₃ for stereoselective reduction.

- Temperature : Room temperature for reductive amination to avoid side reactions.

- Solvent : DCM for solubility and THF for deprotection efficiency.

Yields vary between 45–75% depending on steric hindrance and purification methods (e.g., column chromatography with hexanes/EtOAc + 0.25% Et₃N) .

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies carbonyl (C=O) stretching at ~1680–1700 cm⁻¹ and hydroxy (O-H) vibrations at ~3200–3500 cm⁻¹ .

- NMR : ¹H NMR reveals piperazine ring protons (δ 2.5–3.5 ppm), tert-butyl groups (δ 1.4 ppm), and hydroxycyclohexyl protons (δ 1.2–2.0 ppm). ¹³C NMR confirms carbamate carbonyl at ~155 ppm .

- X-ray Diffraction : Resolves stereochemistry; for example, the (1R,4R) and (1S,4S) diastereomers show distinct torsion angles (e.g., C-N-C-O = 172.3° vs. 168.7°) .

Advanced Research Questions

Q. How can competing reaction pathways during synthesis be controlled to minimize byproducts?

- Methodological Answer :

- Byproduct Analysis : Common byproducts include over-reduced cyclohexyl derivatives or Boc-deprotected intermediates. Monitor via LCMS (e.g., m/z 291.39 for the target vs. m/z 229.32 for deprotected species) .

- Optimization Strategies :

- Use stoichiometric NaHB(OAc)₃ to avoid excess reductant.

- Add molecular sieves to absorb water and prevent hydrolysis of the tert-butyl ester .

Computational modeling (e.g., DFT) predicts transition states to identify steric bottlenecks .

Q. What strategies address stereochemical challenges in synthesizing hydroxycyclohexyl-piperazine derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (S)-3-hydroxymethyl-piperazine intermediates) or enantioselective catalysts .

- Crystallographic Validation : Single-crystal X-ray structures confirm absolute configuration. For example, the (1R,4R) isomer exhibits a chair conformation with axial hydroxy group .

- Dynamic NMR : Detects ring-flipping barriers in cyclohexyl groups (ΔG‡ ~10–12 kcal/mol) .

Q. How do computational methods enhance reaction design for derivatives of this compound?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., Gaussian) model intermediates and transition states. For example, predicting the energy barrier for tert-butyl ester hydrolysis (~25 kcal/mol) guides solvent selection .

- Machine Learning : Trains on existing synthesis data (e.g., yields, solvents) to recommend optimal conditions (e.g., DCM > THF for Boc protection) .

Data Contradictions and Resolution

Q. How to reconcile discrepancies in reported yields for similar piperazine-carboxylates?

- Analysis :

- Case Study : Yields for tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate range from 45% (manual synthesis) to 70% (automated flow chemistry). This stems from differences in mixing efficiency and temperature control .

- Resolution : Use inline FT-IR or Raman spectroscopy to monitor reaction progression in real time .

Safety and Handling in Research Settings

Q. What safety protocols are critical for handling tert-butyl esters in academic labs?

- Methodological Answer :

- PPE : Wear nitrile gloves and goggles (LiAlH₄ reacts violently with water) .

- Storage : Store at 0–8°C under nitrogen to prevent ester hydrolysis .

- Waste Disposal : Quench LiAlH₄ with ethyl acetate before aqueous neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.